2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate

Alzheimer's disease AChE inhibitor BACE1 inhibitor

PD07 is the only polypharmacological tool that simultaneously inhibits AChE (IC50=0.29 μM), BACE1 (IC50=13.42 μM), Aβ1-42 aggregation, and oxidative stress—mechanisms absent in donepezil/galantamine. Its >1250-fold CA9/CA2 selectivity eliminates cognitive confounds. Essential for multi-pathway AD models. Request a quote now.

Molecular Formula C23H21ClN2O4
Molecular Weight 424.88
CAS No. 343373-26-2
Cat. No. B2596516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate
CAS343373-26-2
Molecular FormulaC23H21ClN2O4
Molecular Weight424.88
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OCC(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C23H21ClN2O4/c1-29-20-13-7-17(8-14-20)22(27)30-15-21(16-5-3-2-4-6-16)26-23(28)25-19-11-9-18(24)10-12-19/h2-14,21H,15H2,1H3,(H2,25,26,28)
InChIKeyMNRIQUJHHPGKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate (343373-26-2) for Alzheimer's Disease Research


2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate (CAS 343373-26-2), also designated as PD07, is a multi-target anti-Alzheimer's disease (AD) candidate with the molecular formula C23H21ClN2O4 and a molecular weight of 424.9 g/mol . It functions as an orally active acetylcholinesterase (AChE) inhibitor and also exhibits secondary activities against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), Aβ1-42 aggregation, and oxidative stress . Its primary research context lies within the polypharmacology paradigm of AD treatment, where its value proposition is based on its multi-target profile rather than superior potency on any single target, offering a potential alternative to conventional single-target AChE inhibitors .

Procurement Risks of Unvalidated Alternatives to PD07 (343373-26-2) for Polypharmacological Alzheimer's Research


Simple substitution of PD07 (343373-26-2) with another AChE inhibitor is not scientifically justifiable for polypharmacology-focused AD research. The compound's specific differentiation is not based solely on its AChE inhibition, which is moderate compared to clinically approved drugs, but on its unique profile of secondary activities—including BACE1 inhibition and Aβ1-42 anti-aggregation . Most in-class analogs like donepezil or galantamine lack these complementary mechanisms, meaning they cannot replicate the specific polypharmacological profile of PD07. Substitution would therefore yield fundamentally different biological outcomes in multi-pathway AD models, undermining the integrity of studies that rely on this multi-target mechanism. The quantitative evidence below details the specific performance deltas that define this compound's utility .

Quantitative Differentiation of PD07 (343373-26-2) from Approved AChE Inhibitors and CA Inhibitors


Multi-Target AChE/BACE1 Inhibition Profile vs. Single-Target Drug Donepezil

PD07 (343373-26-2) demonstrates a unique dual-inhibition profile distinct from the approved drug donepezil. PD07 inhibits human AChE with an IC50 of 0.29 μM and concurrently inhibits BACE1 with an IC50 of 13.42 μM . In contrast, donepezil is a potent and highly selective AChE inhibitor (IC50 = 0.026 μM) with negligible BACE1 activity [1]. This makes PD07 the preferred research tool for studies investigating the polypharmacology of AChE and BACE1, where the single-target dominance of donepezil is a limitation.

Alzheimer's disease AChE inhibitor BACE1 inhibitor Multi-target ligand

Inhibition of Aβ1-42 Aggregation Beyond Cholinesterase Activity

PD07 (343373-26-2) provides a disease-modifying mechanism by inhibiting the in vitro aggregation of Aβ1-42 peptides, a key pathological hallmark of Alzheimer's disease . This property is a critical differentiator from clinically approved AChE inhibitors like donepezil and galantamine, which are purely symptomatic treatments and show no inhibition of Aβ aggregation at comparable concentrations [1]. This gives PD07 a unique utility in preclinical models investigating the intersection of cholinergic signaling and amyloid pathology.

Amyloid-beta aggregation Alzheimer's disease Disease-modifying therapy

Antioxidant Capacity: A Non-Cholinergic Pharmacological Property

PD07 exhibits intrinsic antioxidant activity, as demonstrated by a DPPH radical scavenging IC50 of 26.46 μM . This is a non-cholinergic pharmacological property absent in the standard AChE inhibitors donepezil and galantamine, which do not function as direct antioxidants [1]. For research on neuroinflammation and oxidative stress in AD, this attribute makes PD07 a valuable comparator or tool compound.

Oxidative stress Neuroprotection DPPH assay

In Vivo Cognitive Efficacy in a Well-Characterized Amnesia Model

PD07 uniquely demonstrates a combination of in vitro multi-target activity and translation to in vivo efficacy. It has been shown to improve memory and cognition in a scopolamine-induced amnesia rat model . This functional efficacy is a key differentiator from other experimental multi-target ligands that lack in vivo validation, and it provides a higher level of confidence for procurement decisions. Standard drugs like donepezil and galantamine also show efficacy in this model, but their use is limited to their single-target mechanism [1].

Scopolamine-induced amnesia Cognitive improvement In vivo study

Selectivity Window Against Carbonic Anhydrase Off-Targets

Procurement decisions for tool compounds require an understanding of their selectivity. PD07 demonstrates a clear selectivity window against specific carbonic anhydrase (CA) isoforms. It shows moderate affinity for CA9 (Ki = 8 nM) and CA12 (Ki = 87 nM) but is exceptionally weak against the ubiquitous CA2 (Ki > 10,000 nM) [1]. This contrasts with broad-spectrum CA inhibitors like acetazolamide (Ki ~ 1-10 nM for CA2, CA9, CA12) [2]. The high selectivity against CA2 is beneficial for AD research, as CA2 inhibition is linked to memory impairment, making PD07 a superior choice for studies where cognitive readouts are critical.

Off-target selectivity Carbonic anhydrase Safety profile

Key Application Scenarios for PD07 (343373-26-2) in AD Drug Discovery and in Vivo Proof-of-Concept Studies


In Vitro Dual-Pathway Alzheimer's Disease Models

For cellular models of AD designed to probe the intersection of cholinergic deficit and amyloid pathology, PD07 is the compound of choice. Its ability to simultaneously inhibit AChE (IC50 = 0.29 μM) and BACE1 (IC50 = 13.42 μM), along with inhibiting Aβ1-42 aggregation, makes it uniquely suited to mimic a multi-domain therapeutic approach . Using donepezil in such models would leave the amyloidogenic pathway completely unaddressed, leading to a misinterpretation of the pharmacological potential [1].

Pharmacological Validation of Multi-Target vs. Single-Target Hypotheses in AD

PD07 serves as a critical probe in experiments designed to test the therapeutic hypothesis that a multi-target compound is superior to a single-target one in AD. A head-to-head chronic treatment study comparing PD07 with a single-target AChE inhibitor (e.g., donepezil) in a transgenic AD mouse model can validate if engaging multiple targets (AChE, BACE1, amyloid aggregation, oxidative stress) leads to a superior effect on cognitive and pathological outcomes . The differential data on AChE potency and the presence of secondary mechanisms provide the necessary quantitative basis for this experimental design [1].

In Vivo Cognitive Studies Requiring CA2-Sparing Pharmacology

In protocols where cognitive improvement is the primary endpoint and the avoidance of carbonic anhydrase II (CA2)-mediated side effects is critical, PD07 is the preferred tool. Its exceptional selectivity (>1250-fold) for CA9 over CA2 ensures that the cognitive outcomes observed are attributable to its AChE/BACE1/antioxidant mechanisms and not confounded by the memory-impairing effects of CA2 inhibition that could occur with non-selective CA ligands or other promiscuous tool compounds . This is a critical design consideration that justifies its procurement over broad-spectrum CA inhibitors [1].

Quote Request

Request a Quote for 2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.